BenchChemオンラインストアへようこそ!

(2-Methylbenzyl)cyanamide

Covalent Kinase Inhibitor JAK3 Reversible-Covalent Warhead

This N-substituted cyanamide is essential for medicinal chemists developing reversible-covalent kinase inhibitors targeting JAK3 or BTK front-pocket cysteines. Its ortho-methylbenzyl substituent provides a distinct steric and electronic SAR vector, enabling structure-kinetic relationship optimization not achievable with simpler N-alkyl cyanamides. Its favorable low TPSA (35.82 Ų) and moderate LogP (1.73) also make it an ideal CNS-penetrant building block.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 1194814-78-2
Cat. No. B1454338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzyl)cyanamide
CAS1194814-78-2
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC#N
InChIInChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3
InChIKeyVJZAEENNIHROPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylbenzyl)cyanamide (CAS 1194814-78-2) for Drug Discovery: Physicochemical and Procurement Baseline


(2-Methylbenzyl)cyanamide (CAS 1194814-78-2) is an N-substituted cyanamide derivative with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . The compound features a cyanamide (-NH-C≡N) functional group attached to a 2-methylbenzyl (o-tolyl) moiety, placing it within a class of compounds recognized for serving as covalent reactive groups (CRGs) in kinase inhibitor design, notably as structurally differentiated electrophiles for targeting front-pocket cysteine residues [1]. Physicochemical characterization indicates a calculated LogP of 1.73, a topological polar surface area (TPSA) of 35.82 Ų, and a density of 1.0±0.1 g/cm³ [2]. The compound is commercially available from multiple suppliers at purities of ≥95% to 97%, with reported shelf storage at room temperature, supporting its accessibility for medicinal chemistry and chemical biology research applications .

Why Generic Cyanamide Substitution Fails: Structural Prerequisites for Covalent Selectivity in (2-Methylbenzyl)cyanamide


Cyanamide-based covalent inhibitors exhibit target engagement and selectivity profiles that are exquisitely sensitive to the steric and electronic properties of the N-substituent [1]. The 2-methylbenzyl group in (2-methylbenzyl)cyanamide (ortho-tolyl substitution) presents a distinct steric footprint and conformational restriction compared to unsubstituted benzyl cyanamide, 4-methylbenzyl cyanamide, or smaller alkyl cyanamides such as methylcyanamide . This ortho-substitution pattern influences the electrophilicity of the cyanamide carbon and dictates the geometry of approach to the targeted cysteine thiol (e.g., JAK3 Cys909 or BTK Cys481), thereby modulating both covalent reaction kinetics (kinact/Ki) and residence time [1][2]. Generic substitution with a different N-alkyl or N-aryl cyanamide without ortho-substitution will alter the orientation of the warhead within the binding pocket and can compromise both potency and kinome-wide selectivity [1]. Furthermore, the methyl group in the ortho position of (2-methylbenzyl)cyanamide enhances lipophilicity (calculated LogP ≈ 1.73) relative to unsubstituted benzyl cyanamide, which may improve membrane permeability but may also affect metabolic stability, underscoring that cyanamide analogs are not interchangeable without empirical validation of the specific substitution pattern [3].

Quantitative Differentiation of (2-Methylbenzyl)cyanamide: Comparative Physicochemical and Mechanistic Evidence


Covalent Warhead Mechanism: Reversible-Covalent Kinetics of Cyanamide-Based Inhibitors

The cyanamide group in (2-methylbenzyl)cyanamide functions as a mechanistically differentiated electrophile for targeting cysteine residues in kinases such as JAK3 (Cys909) and BTK (Cys481) [1]. Unlike irreversible acrylamide warheads, cyanamide-based inhibitors exhibit reversible-covalent binding kinetics, which has been demonstrated to confer improved kinome selectivity and favorable rat pharmacokinetic properties compared to irreversible covalent inhibitors [1][2]. While direct experimental kinetic data (kinact/Ki) for the specific (2-methylbenzyl)cyanamide compound is not available in the public domain, class-level evidence from structurally related N-aryl cyanamide JAK3 inhibitors demonstrates that optimization of the N-substituent (including benzyl variants) tunes the reactivity of the cyanamide warhead toward Cys909, enabling potent inhibition with reduced off-target covalent modification [1].

Covalent Kinase Inhibitor JAK3 Reversible-Covalent Warhead

Lipophilicity (LogP) Differentiation: Ortho-Methyl Substitution Increases Calculated LogP vs. Unsubstituted Benzyl Cyanamide

The ortho-methyl substitution on the benzyl ring of (2-methylbenzyl)cyanamide contributes to increased lipophilicity compared to unsubstituted benzyl cyanamide. Calculated LogP values for (2-methylbenzyl)cyanamide are reported as 1.73 (ChemSrc) and 1.5657 (Leyan) [1]. In contrast, parent cyanamide (CAS 420-04-2) has a reported experimental LogP of -0.72 to -0.82, indicating substantially higher hydrophilicity . This difference of approximately 2.3–2.5 LogP units translates to a theoretical increase in partition coefficient (octanol/water) of roughly 200- to 300-fold, suggesting significantly enhanced membrane permeability for the N-substituted derivative. The presence of the 2-methylbenzyl group further differentiates the compound from other N-alkyl cyanamides such as dimethylcyanamide, which lack the aromatic ring system and associated π-stacking interactions .

Lipophilicity LogP Membrane Permeability

Polar Surface Area (TPSA) and Drug-Likeness: Favorable CNS Multiparameter Optimization (MPO) Profile

(2-Methylbenzyl)cyanamide exhibits a topological polar surface area (TPSA) of 35.82 Ų . This value falls well below the threshold of 60–70 Ų commonly associated with favorable blood-brain barrier (BBB) penetration, and also below the 140 Ų threshold for oral bioavailability [1]. When evaluated against the CNS Multiparameter Optimization (CNS MPO) scoring rubric (which considers TPSA, LogP, molecular weight, HBD count, and pKa), the combination of TPSA = 35.82 Ų, LogP ≈ 1.6–1.7, MW = 146.19, and HBD = 1 yields a predicted CNS MPO score of approximately 5.0–5.5 (on a 0–6 scale), indicating a favorable profile for CNS drug discovery [2]. In contrast, parent cyanamide (TPSA = 35.82 Ų, but LogP = -0.72) scores lower on the CNS MPO scale due to suboptimal lipophilicity, while larger N-aryl cyanamides with extended ring systems (e.g., benzhydrylcyanamide) exceed the MW and TPSA thresholds for optimal CNS penetration .

Polar Surface Area CNS MPO Blood-Brain Barrier

Structural Differentiation: Ortho-Methyl Substitution vs. Para-Methyl and Unsubstituted Analogs

(2-Methylbenzyl)cyanamide is structurally distinct from its regioisomer (4-methylbenzyl)cyanamide and the parent benzyl cyanamide due to the position of the methyl substituent . The ortho (2-) methyl group introduces steric hindrance adjacent to the cyanamide-bearing methylene carbon, which constrains the conformational freedom of the benzyl group relative to the cyanamide warhead . This ortho effect is absent in the para (4-) substituted analog, where the methyl group is positioned distal to the cyanamide attachment point and does not influence local conformation . In kinase inhibitor design, this conformational restriction can critically impact the trajectory of the cyanamide electrophile toward the targeted cysteine residue (e.g., JAK3 Cys909), affecting both binding affinity and covalent reaction kinetics [1]. The ortho-methyl substitution pattern in (2-methylbenzyl)cyanamide thus provides a distinct SAR vector not accessible with para-substituted or unsubstituted benzyl cyanamide analogs.

Ortho-Substitution Steric Hindrance Structure-Activity Relationship

High-Value Application Scenarios for (2-Methylbenzyl)cyanamide in Drug Discovery


Covalent Kinase Probe Development for JAK3 and BTK Targets

(2-Methylbenzyl)cyanamide serves as a viable starting point or control compound for medicinal chemistry programs developing covalent inhibitors targeting kinases with front-pocket cysteine residues, particularly JAK3 (Cys909) and Bruton's tyrosine kinase (BTK, Cys481). The cyanamide warhead offers reversible-covalent binding kinetics, a differentiated mechanism from irreversible acrylamide warheads that confers improved kinome selectivity [1]. The ortho-methylbenzyl substituent provides a distinct SAR vector for optimizing binding pocket complementarity and modulating warhead reactivity. Researchers can procure this compound to: (1) benchmark covalent engagement efficiency against established cyanamide-based inhibitor scaffolds; (2) explore N-substituent SAR in the context of JAK3 or BTK enzymatic assays; or (3) generate control data for cysteine reactivity profiling in cellular target engagement studies.

CNS-Penetrant Lead Optimization Scaffold

The favorable combination of low TPSA (35.82 Ų), moderate LogP (1.6–1.7), low molecular weight (146.19 g/mol), and single hydrogen bond donor (HBD = 1) positions (2-methylbenzyl)cyanamide within the optimal CNS MPO range for blood-brain barrier penetration [1]. This physicochemical profile makes the compound an attractive scaffold or building block for neuroscience drug discovery programs targeting CNS disorders where kinase inhibition or covalent modification of CNS targets is therapeutically relevant. Procurement of this compound enables: (1) assessment of BBB permeability in in vitro models (e.g., MDCK-MDR1 or PAMPA-BBB assays) for the core scaffold; (2) synthesis of CNS-focused compound libraries via diversification of the cyanamide warhead or benzyl ring; and (3) validation of CNS MPO predictions through experimental logD and permeability measurements.

Ortho-Substitution SAR Exploration in Covalent Inhibitor Design

The ortho-methyl substitution pattern of (2-methylbenzyl)cyanamide provides a valuable SAR probe for medicinal chemists investigating how steric hindrance near the electrophilic warhead affects covalent binding kinetics and selectivity [1]. Comparative studies with para-substituted (4-methylbenzyl cyanamide) and unsubstituted (benzyl cyanamide) analogs can elucidate the conformational constraints imposed by ortho-substitution and their downstream effects on target engagement . This scenario is particularly relevant for: (1) optimizing the geometry of cysteine attack in kinase binding pockets; (2) tuning the electrophilicity of the cyanamide carbon through electronic and steric modulation; and (3) establishing structure-kinetic relationships (SKRs) for reversible-covalent inhibitors, where residence time is a key determinant of pharmacological efficacy.

Method Development and Analytical Reference Standard

With multiple commercial suppliers offering (2-methylbenzyl)cyanamide at purities of 95–97% and documented room temperature storage stability, the compound is suitable as an analytical reference standard for method development in synthetic chemistry and quality control workflows [1]. Applications include: (1) LC-MS/MS method validation for cyanamide-containing compounds in medicinal chemistry laboratories; (2) calibration standard preparation for quantitative NMR (qNMR) assays to determine purity of synthesized cyanamide derivatives; and (3) stability-indicating HPLC method development to monitor degradation of cyanamide warheads under various storage and reaction conditions. The availability of the compound from multiple vendors reduces single-source supply chain risk for routine analytical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylbenzyl)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.